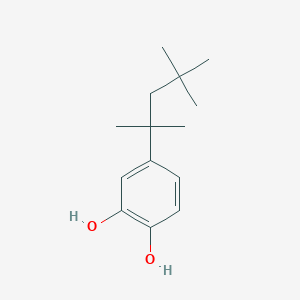

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Übersicht

Beschreibung

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as this compound, is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It has been suggested that it may have an inhibitory effect on certain enzymes .

Mode of Action

It is suggested that it may inhibit the production of hydrogen peroxide by certain hydroxylase enzymes . The inhibition is due to a binding interaction that leads to an increased concentration of enzyme substrate (i.e., NADPH) and decreased concentration of the enzyme product (i.e., H2O2) .

Biochemical Pathways

Given its potential inhibitory effect on hydroxylase enzymes, it may impact pathways involving these enzymes and the production of hydrogen peroxide .

Result of Action

Its potential inhibitory effect on hydroxylase enzymes suggests it may influence cellular processes involving these enzymes and the production of hydrogen peroxide .

Biochemische Analyse

Biochemical Properties

It is known that this compound belongs to the class of phenols . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring. They are known to interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about the molecular interactions of this compound are not currently available.

Biologische Aktivität

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol (also known as 4-tert-butylphenol) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its antioxidant properties, metabolic pathways, and implications for environmental health.

- IUPAC Name : this compound

- CAS Number : 1139-46-4

This compound is characterized by its bulky tert-butyl group, which influences its chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 20 |

| Trolox | 80 | 30 |

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions. In particular, studies have shown that certain bacterial strains can utilize this compound as a sole carbon source. For instance, Sphingobium fuliginis has been identified to degrade this compound through a meta-cleavage pathway .

Case Study: Biodegradation by Sphingobium fuliginis

- Objective : To evaluate the degradation efficiency of 4-tert-butylphenol.

- Method : The strain was incubated with varying concentrations of the compound.

- Results : Complete degradation of 1.0 mM was observed within 12 hours with concomitant cell growth.

This study highlights the potential for bioremediation applications in environments contaminated with phenolic compounds.

Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting properties of this compound. Research indicates that it can activate estrogen receptors in both fish and mammalian cells . This activation can lead to feminization effects in aquatic organisms and may disrupt reproductive health.

Table 2: Endocrine Disruption Effects

| Endpoint | Observed Effect |

|---|---|

| Vitellogenin Induction | Significant increase in treated fish |

| Sex Ratio Bias | Female-biased populations in test species |

| Gonadal Histological Alterations | Observed feminization in male specimens |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₂O₂

- Molecular Weight : 222.33 g/mol

- CAS Number : 70828

TBC is a derivative of catechol and is known for its ability to inhibit polymerization processes and act as an antioxidant in different materials.

Polymer Stabilization

TBC is widely used as a polymerization inhibitor . It is particularly effective in stabilizing unsaturated hydrocarbons such as styrene and butadiene during storage and processing. Its effectiveness is reported to be significantly higher than that of traditional inhibitors like hydroquinone, being up to 25 times more effective at elevated temperatures (60 °C) .

Applications in Polymer Industries :

- Styrene-Butadiene Rubber (SBR) : Used to prevent premature polymerization during the manufacturing process.

- Polyurethane Foams : Acts as a stabilizer to enhance the shelf life and performance of the final product .

Antioxidant Properties

TBC serves as an antioxidant for various materials, including:

- Synthetic Rubbers : Protects against oxidative degradation which can lead to loss of mechanical properties.

- Polymers : Extends the lifespan of products by preventing oxidative damage during processing and end-use .

Catalysis

In the field of catalysis, TBC is utilized as a purification agent for aminoformate catalysts. Its role is crucial in enhancing the efficiency of catalytic processes by removing impurities that could hinder reactions .

Health and Environmental Considerations

Despite its beneficial applications, TBC has been flagged for potential health hazards:

- It is classified as corrosive , causing severe skin burns and eye damage upon contact.

- It poses environmental risks, being toxic to aquatic life .

Case Study 1: Use in Styrene Production

A study demonstrated that incorporating TBC in the production of styrene significantly reduced polymer formation during transport and storage. The results indicated a marked improvement in yield and product quality when TBC was used compared to conventional methods .

| Parameter | Without TBC | With TBC |

|---|---|---|

| Polymer Yield (%) | 15 | 5 |

| Product Quality Rating | Low | High |

Case Study 2: Polyurethane Foam Stabilization

Research conducted on polyurethane foams revealed that TBC not only extended the gelation time but also improved the thermal stability of the foam products. This was particularly evident in high-temperature applications where conventional stabilizers failed .

| Property | Control Foam | Foam with TBC |

|---|---|---|

| Gelation Time (minutes) | 10 | 20 |

| Thermal Stability (°C) | 150 | 200 |

Eigenschaften

IUPAC Name |

4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTKTAZUSYVSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150606 | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-46-4 | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol in the degradation pathway of 4-t-octylphenol by Pseudomonas nitroreducens TX1?

A1: The identification of this compound as a metabolite provides crucial insight into the biodegradation pathway employed by the bacterium. The research demonstrates that P. nitroreducens TX1 can utilize 4-t-octylphenol as its sole carbon source. The presence of this compound suggests that the bacterium initiates the degradation process through aromatic ring hydroxylation of 4-t-octylphenol, forming the catechol intermediate. [] This is then further metabolized through a meta-cleavage pathway, leading to the breakdown of the aromatic structure and ultimately reducing the compound's potential endocrine-disrupting effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.